5-(3-Fluoro-4-methoxyphenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-(3-Fluoro-4-methoxyphenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of substituents: The fluoro, methoxy, and propoxy groups can be introduced through various substitution reactions on the phenyl rings.
Common reagents and conditions used in these reactions include:
Dehydrating agents: Such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Catalysts: Such as palladium or copper catalysts for cross-coupling reactions.
Solvents: Such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-methoxyphenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form hydrazides or other derivatives.
Substitution: The fluoro, methoxy, and propoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or organometallic reagents (Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 3-fluoro-4-methoxybenzoic acid, while reduction of the oxadiazole ring may yield corresponding hydrazides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand in biochemical assays and studies.
Medicine: As a potential therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: As a component in the formulation of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole depends on its specific application and target. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of fluoro, methoxy, and propoxy groups can influence its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: A simpler analog without the fluoro, methoxy, and propoxy substituents.
5-(4-Methoxyphenyl)-1,2,4-oxadiazole: Contains a methoxy group but lacks the fluoro and propoxy groups.
5-(4-Fluorophenyl)-1,2,4-oxadiazole: Contains a fluoro group but lacks the methoxy and propoxy groups.
Uniqueness
The unique combination of fluoro, methoxy, and propoxy substituents in 5-(3-Fluoro-4-methoxyphenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole imparts distinct chemical and physical properties, such as enhanced lipophilicity, electronic effects, and potential biological activity. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c1-3-14-29-20-11-8-17(9-12-20)16-4-6-18(7-5-16)23-26-24(30-27-23)19-10-13-22(28-2)21(25)15-19/h4-13,15H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUWXTRTCGLSAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=C(C=C4)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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